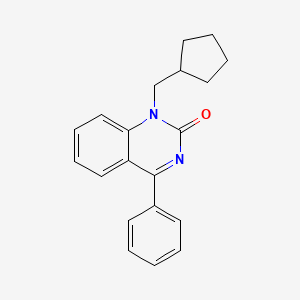
6-(2-Aminothiazol-5-yl)pyrazine-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(2-Aminothiazol-5-yl)pyrazine-2-carboxylicacid is a heterocyclic compound that features both a thiazole and a pyrazine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-Aminothiazol-5-yl)pyrazine-2-carboxylicacid typically involves the reaction of 2-aminothiazole with pyrazine-2-carboxylic acid under specific conditions. One common method includes the use of a catalyst-free multicomponent reaction in an aqueous ethanol medium at 80°C . This method is advantageous due to its green credentials, faster reaction times, and higher product yields.
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
6-(2-Aminothiazol-5-yl)pyrazine-2-carboxylicacid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: Nucleophilic substitution reactions can introduce various substituents onto the thiazole or pyrazine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products
The major products formed from these reactions include various substituted thiazole and pyrazine derivatives, which can exhibit different biological activities .
Wissenschaftliche Forschungsanwendungen
6-(2-Aminothiazol-5-yl)pyrazine-2-carboxylicacid has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated as a potential therapeutic agent for various diseases, including cancer and bacterial infections.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.
Wirkmechanismus
The mechanism of action of 6-(2-Aminothiazol-5-yl)pyrazine-2-carboxylicacid involves its interaction with specific molecular targets and pathways:
Molecular Targets: This compound can inhibit enzymes such as phosphodiesterase type 5 (PDE5) and cyclooxygenase (COX), which are involved in various biological processes.
Pathways Involved: By inhibiting these enzymes, the compound can modulate signaling pathways related to inflammation, cell proliferation, and apoptosis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Aminothiazole: Known for its antimicrobial and anticancer properties.
Pyrazine-2-carboxylic acid: Used in the synthesis of various pharmaceuticals and agrochemicals.
Uniqueness
6-(2-Aminothiazol-5-yl)pyrazine-2-carboxylicacid is unique due to its combined thiazole and pyrazine structure, which imparts a broader range of biological activities compared to its individual components .
Eigenschaften
Molekularformel |
C8H6N4O2S |
|---|---|
Molekulargewicht |
222.23 g/mol |
IUPAC-Name |
6-(2-amino-1,3-thiazol-5-yl)pyrazine-2-carboxylic acid |
InChI |
InChI=1S/C8H6N4O2S/c9-8-11-3-6(15-8)4-1-10-2-5(12-4)7(13)14/h1-3H,(H2,9,11)(H,13,14) |
InChI-Schlüssel |
HRTWDQJEJDKMGV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(N=C(C=N1)C(=O)O)C2=CN=C(S2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![2-(4-Chlorophenyl)-[1,2,4]triazolo[1,5-A]pyridine](/img/structure/B13101359.png)
![3-Methyl-1-azabicyclo[3.2.1]octane](/img/structure/B13101360.png)



![2-[3-(2,5-Dimethylphenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B13101388.png)



